1-(5-Nitropyridin-2-yl)azetidin-3-ol
Description
Properties
Molecular Formula |
C8H9N3O3 |
|---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
1-(5-nitropyridin-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H9N3O3/c12-7-4-10(5-7)8-2-1-6(3-9-8)11(13)14/h1-3,7,12H,4-5H2 |
InChI Key |
BRANLWIJICKLLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
(R)-1-(5-Nitropyridin-2-yl)piperidin-3-ol
- Structure : A 6-membered piperidine ring replaces the azetidine, with a hydroxyl group at the 3-position.
- Molecular Weight : 223.23 g/mol (vs. ~197.18 g/mol for the azetidine analogue) .
- Stereochemistry: The (R)-configuration may influence binding affinity in chiral environments, a factor absent in the non-chiral azetidine derivative.
(S)-1-(5-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride
- Structure : A 5-membered pyrrolidine ring with an amine group instead of hydroxyl.
- Molecular Weight : 244.68 g/mol (hydrochloride salt) .
- Salt Form: Hydrochloride salt enhances aqueous solubility, critical for pharmacokinetics.
Substituted Azetidine Derivatives
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol
3-(2,3,4,5-Tetrafluorophenyl)azetidin-3-ol
- Structure : Tetrafluorophenyl group attached to azetidine.
- Molecular Formula: C₉H₇F₄NO .
- Key Differences :
- Fluorine Substitution : Enhances metabolic stability and electronegativity, contrasting with the nitro group’s electron-withdrawing effects.
Key Insights :
Key Insights :
- Nitro groups generally confer explosivity risks, necessitating careful handling despite missing GHS data for the target compound.
- Salt forms (e.g., hydrochloride) enhance solubility, a critical factor in drug formulation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(5-Nitropyridin-2-yl)azetidin-3-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling azetidin-3-ol with 5-nitro-2-pyridine derivatives. A base-catalyzed nucleophilic substitution reaction is often employed, using reagents like 5-nitro-2-chloropyridine and azetidin-3-ol in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C. Yield optimization requires precise stoichiometric control and inert atmosphere conditions to minimize nitro-group reduction. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
- Key Considerations : Monitor reaction progress using TLC. Adjust reaction time (typically 12–24 hrs) based on intermediate stability.
Q. How can the structure of 1-(5-Nitropyridin-2-yl)azetidin-3-ol be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : H NMR should show characteristic peaks: δ ~8.5 ppm (pyridine H6), δ ~4.5 ppm (azetidine H3-OH), and δ ~3.8–4.2 ppm (azetidine ring protons). C NMR will confirm the nitro-pyridine linkage (C2 at ~150 ppm) .
- MS : ESI-MS should display a molecular ion peak at m/z ≈ 225 (M+H).
- IR : Look for O-H stretch (~3200 cm) and nitro-group vibrations (~1520, 1350 cm) .
Q. What are the stability profiles of 1-(5-Nitropyridin-2-yl)azetidin-3-ol under varying storage conditions?
- Methodological Answer : The compound is sensitive to light and moisture due to the nitro group. Store at –20°C in amber vials under argon. Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) to assess stability. Degradation products may include reduced nitro derivatives or hydrolyzed azetidine rings .
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in catalytic hydrogenation, and what side reactions may occur?
- Methodological Answer : The nitro group can be selectively reduced to an amine using Pd/C or Raney Ni under H (1–3 atm). Competing azetidine ring-opening may occur at high pressures (>5 atm). Monitor reaction progress via in situ FTIR to detect NH formation (~1650 cm). Use methanol as a solvent to minimize side reactions .
- Data Contradiction Note : Conflicting reports on reduction efficiency may arise from catalyst poisoning; pre-treat catalysts with dilute HCl to remove impurities .
Q. What computational strategies are effective for predicting the binding affinity of 1-(5-Nitropyridin-2-yl)azetidin-3-ol to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the nitro group as a hydrogen-bond acceptor. Validate with MD simulations (GROMACS) to assess binding stability. Compare with analogs (e.g., 5-fluoro-2-nitropyridin-3-ol) to evaluate substituent effects on affinity .
- Case Study : Docking into Bcl-2/Bcl-xL (PDB: 4LVT) suggests potential inhibitory activity, but experimental validation via SPR or ITC is required .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments for this compound?
- Methodological Answer : Grow single crystals via slow evaporation (solvent: chloroform/methanol 9:1). Collect X-ray diffraction data (Cu-Kα, λ=1.5418 Å) and refine using SHELXL . Compare experimental torsion angles (azetidine ring vs. pyridine plane) with DFT-optimized structures (Gaussian 16, B3LYP/6-31G**) to confirm stereochemistry .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.
- Purity Assurance : Use orthogonal analytical methods (HPLC, LC-MS) to verify >95% purity.
- Assay Standardization : Replicate assays (e.g., antimicrobial testing) under controlled conditions (pH 7.4, 37°C) with positive controls (e.g., ciprofloxacin).
- Data Cross-Validation : Compare with structurally similar compounds (e.g., 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol) to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
